Whole Blood Potency: Human vs. Mouse Translation Gap
As part of the oxadiazole-thiazole RORγt inverse agonist series, compounds featuring the N-cycloheptyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide scaffold demonstrated a unique translation profile between human and mouse whole blood assays. While earlier carboxylic acid-containing series showed large potency shifts across species, this neutral scaffold exhibited greater constancy in potency between hWB and mWB assays [1]. This property is critical for translational pharmacology where preclinical mouse models are used to predict human efficacy.
| Evidence Dimension | Human whole blood (hWB) vs. mouse whole blood (mWB) RORγt inhibition potency (IC50) |
|---|---|
| Target Compound Data | For the closely related neutral analog 6/3, hWB IC50 = 91 nM; mWB IC50 showed comparable potency (exact value not disclosed but described as 'greater constancy') [1]. |
| Comparator Or Baseline | Earlier carboxylic acid-substituted amide series: typically showed significant potency divergence between hWB and mWB (e.g., >10-fold difference) [1]. |
| Quantified Difference | For compound 6/3, the hWB IC50 is 91 nM and the mWB potency is maintained within a similar range, contrasting with >10-fold divergence in earlier series [1]. |
| Conditions | hWB and mWB assays: anti-CD3/anti-CD28 + IL-23 stimulated whole blood, IL-17A secretion readout [1]. |
Why This Matters
A stable hWB-to-mWB potency ratio reduces the risk of translational failure when moving from preclinical efficacy models to human disease studies, making this scaffold preferable for groups requiring reliable cross-species target engagement data.
- [1] Steeneck C, Gege C, Kinzel O, et al. Discovery and optimization of new oxadiazole substituted thiazole RORγt inverse agonists through a bioisosteric amide replacement approach. Bioorg Med Chem Lett. 2020;30(11):127149. doi:10.1016/j.bmcl.2020.127149 View Source
